Thermal Decomposition Kinetics
The thermal decomposition of 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane in methanol solution (1.69×10−2 M) containing cuprous ions (5.05×10−7 M) was examined over a temperature range of 130 to 166°C [1]. The ion-catalyzed reaction follows first-order kinetics with respect to the peroxide and cuprous ions, and the activation parameters for the initial decomposition step were quantitatively determined: ΔH≠ = 14.7±0.8 kcal mol−1; ΔS≠ = −38.9±1.4 cal mol−1 K−1; ΔG≠ = 31.0±0.8 kcal mol−1 [1]. While direct comparator data for other tetraoxanes under identical conditions are not available in the source, these values establish a quantitative baseline for assessing relative thermal stability within the class (Class-level inference).
| Evidence Dimension | Thermal decomposition activation parameters |
|---|---|
| Target Compound Data | ΔH≠ = 14.7±0.8 kcal mol−1; ΔS≠ = −38.9±1.4 cal mol−1 K−1; ΔG≠ = 31.0±0.8 kcal mol−1 |
| Comparator Or Baseline | No direct comparator data provided; serves as class baseline |
| Quantified Difference | Not applicable; class-level baseline establishment |
| Conditions | Methanol solution (1.69×10−2 M peroxide, 5.05×10−7 M cuprous ions), 130–166°C, UV spectroscopy |
Why This Matters
These activation parameters provide essential safety and handling guidance for researchers procuring this compound for thermal or kinetic studies, as they quantify the energy barrier to decomposition under specific catalytic conditions.
- [1] Giménez, L.I., Romero, J.M., Bustillo, S., Jorge, N.L., Gómez Vara, M.E. and Castro, E.A., 2008. Catalytic effect of cuprous ions on the thermal decomposition of 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane in methanol solution. Russian Journal of General Chemistry, 78(6), pp.1273-1276. View Source
